2-(4-Iodophenyl)-2-methylpropanoic acid
Overview
Description
2-(4-Iodophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11IO2 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with an iodine atom at the para position and a methyl group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-2-methylpropanoic acid typically involves the iodination of a suitable precursor, such as 2-methylpropanoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of a catalyst like iodine monochloride (ICl) or iodine and an oxidizing agent such as nitric acid (HNO3). The reaction conditions often include a solvent like acetic acid and a temperature range of 50-80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of deiodinated phenylpropanoic acid derivatives.
Scientific Research Applications
2-(4-Iodophenyl)-2-methylpropanoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-2-methylpropanoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects. The iodine atom in the compound can influence its reactivity and interaction with other molecules, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.
4-Iodo-L-phenylalanine: Contains an amino acid backbone with an iodine substitution.
4-Iodophenylbutyric acid: Similar structure with a butyric acid moiety.
Uniqueness
2-(4-Iodophenyl)-2-methylpropanoic acid is unique due to the presence of both a methyl group and an iodine atom on the phenylpropanoic acid backbone. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Its specific structure makes it a valuable intermediate in the synthesis of various complex molecules and materials.
Properties
IUPAC Name |
2-(4-iodophenyl)-2-methylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOAPSBQSYYND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)I)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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